Bendamustine Desmethyl Impurity, also known as N-desmethyl-bendamustine (M4), is a significant impurity identified in Bendamustine Hydrochloride. [, ] It originates during the manufacturing process of Bendamustine Hydrochloride and is considered a critical quality attribute due to its potential impact on the drug's safety and efficacy. [, ] In scientific research, Bendamustine Desmethyl Impurity serves as a valuable reference standard for analytical method development and validation. [, , ] This impurity's presence and quantity are meticulously monitored during drug development and manufacturing to ensure the quality and safety of Bendamustine Hydrochloride. [, , ]
Bendamustine Desmethyl Impurity, also known as Desmethyl Bendamustine Hydrochloride, is a derivative of the chemotherapeutic agent bendamustine. This compound is primarily utilized in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma, particularly in cases that have progressed following rituximab therapy. The significance of this impurity lies in its role in quality control and pharmacological studies related to bendamustine, as it can affect the drug's efficacy and safety profiles.
This compound belongs to the class of nitrogen mustard derivatives, which are known for their alkylating properties. It is categorized under antineoplastic agents due to its application in cancer treatment.
The synthesis of Bendamustine Desmethyl Impurity involves several chemical reactions, typically starting from specific benzimidazole derivatives. Various methods have been reported for its preparation, including:
The synthesis process can involve multiple steps with careful control of reaction conditions such as temperature and pH. For instance, one method describes using 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate as a starting material, undergoing various transformations to produce the desired impurity .
Bendamustine Desmethyl Impurity shares a similar molecular framework with its parent compound, bendamustine. It retains the benzimidazole ring structure and exhibits modifications that result from demethylation.
The chemical formula for Bendamustine Desmethyl Impurity is CHClNO, with a molecular weight of approximately 315.80 g/mol. The structural analysis indicates that it retains the essential functional groups that contribute to its pharmacological activity .
Bendamustine Desmethyl Impurity undergoes various chemical reactions typical of alkylating agents. Notably, it can participate in:
The mechanism of action involves the formation of intra- and inter-strand crosslinks between DNA bases, which inhibits DNA replication and transcription, ultimately resulting in cell death .
The mechanism of action for Bendamustine Desmethyl Impurity parallels that of bendamustine itself. It acts primarily through:
Research indicates that bendamustine and its metabolites undergo extensive first-pass metabolism, producing various hydroxy metabolites. These metabolites exhibit varying degrees of cytotoxicity, influencing therapeutic outcomes .
Bendamustine Desmethyl Impurity is characterized by:
Key chemical properties include:
Relevant analyses indicate that maintaining specific environmental conditions is crucial for preserving the integrity of this compound during storage and use .
Bendamustine Desmethyl Impurity serves several important roles in scientific research:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3